molecular formula C13H11NO3 B11810898 2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid

2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11810898
M. Wt: 229.23 g/mol
InChI Key: SCWUBXDOSAPCPF-UHFFFAOYSA-N
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Description

2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring with a carboxylic acid group and a tolyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of p-toluidine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate.

    Solvent: Ethanol or methanol.

    Temperature: Reflux conditions (around 78-80°C).

    Oxidizing Agent: Hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives.

    Reduction: Reduction of the carbonyl group to form dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

  • Antioxidant Properties: Research indicates that derivatives of similar compounds demonstrate significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. For instance, studies have shown that related dihydropyridine derivatives possess strong DPPH radical scavenging abilities .
  • Antimicrobial Activity: The compound's structural analogs have been evaluated for their antibacterial and antifungal properties. For example, certain derivatives have shown efficacy against strains like Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .
  • Anticancer Potential: The unique structure of 2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid positions it as a candidate for anticancer research. Similar compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Interaction Studies

Interaction studies have highlighted how this compound interacts with various biological targets:

  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases like diabetes or cancer.
  • Receptor Binding: Its interaction with various receptors has been studied to understand its pharmacological profile better.

Mechanism of Action

The mechanism of action of 2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the p-tolyl group, making it less hydrophobic.

    2-Oxo-1-(p-methoxyphenyl)-1,2-dihydropyridine-3-carboxylic acid: Contains a methoxy group instead of a tolyl group, affecting its electronic properties.

Uniqueness

2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the p-tolyl group, which enhances its hydrophobicity and may influence its binding affinity to molecular targets. This structural feature can also affect the compound’s solubility and reactivity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

Introduction

2-Oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of 2-oxo-1,2-dihydropyridine derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and cytotoxic properties. The unique structural features of this compound, including a p-tolyl group and a carboxylic acid moiety, contribute to its reactivity and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C12H11NO3C_{12}H_{11}NO_3 with a molecular weight of 215.21 g/mol. Its structure includes:

  • A carbonyl group at position 2.
  • A p-tolyl substituent at position 1.
  • A carboxylic acid functional group at position 3.

Biological Activities

Anticancer Properties

Research has shown that derivatives of 2-oxo-1,2-dihydropyridine exhibit significant anticancer activity. For instance:

  • A study indicated that certain analogs demonstrated cytotoxic effects against various human tumor cell lines, including HT29 (colon carcinoma) and MCF-7 (breast cancer), with some compounds being significantly more potent than doxorubicin .
CompoundCell LineActivity Level
Analog 24HT292.5 times more active than doxorubicin
Analog 15MCF-7Broad spectrum cytotoxicity
Analog 23K-562Notable cytotoxic agent

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various derivatives:

  • Several compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, with one analog showing potency comparable to ampicillin against Staphylococcus aureus and Escherichia coli .

The biological activity of 2-Oxo-1-(p-tolyl)-1,2-dihydropyridine derivatives may be attributed to their ability to interact with various biological targets. Docking studies suggest strong binding affinities to proteins involved in cancer cell proliferation and survival pathways, such as PARP-1 .

Case Studies

Synthesis and Evaluation

In one notable study, a series of novel dihydropyridine carboxylic acids were synthesized and evaluated for their cytotoxic effects against multiple tumor cell lines. The most active compounds were identified through sulforhodamine B (SRB) assays, which measure cell growth inhibition .

Comparative Analysis

A comparative analysis of various dihydropyridine derivatives revealed that structural modifications significantly influence biological activity. For example:

  • The introduction of different substituents on the dihydropyridine ring can enhance lipophilicity and bioavailability, thereby improving therapeutic efficacy .

The compound this compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Its unique structural characteristics facilitate interactions with biological targets that are crucial for therapeutic applications. Ongoing research is needed to further elucidate its mechanisms of action and optimize its efficacy through structural modifications.

References

  • Smolecule.com - Overview of the compound's structure and properties.
  • PubMed - Studies on the cytotoxic potential against human tumor cell lines.
  • MDPI - Research on the synthesis and biological evaluation of dihydropyridine derivatives.
  • Science.gov - Insights into pharmacologically active compounds related to dihydropyridines.
  • RSC Publishing - Investigations into anti-cancer bioactivity within derivative libraries.
  • PMC - Detailed studies on the synthesis and evaluation of novel dihydropyridine derivatives.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

1-(4-methylphenyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO3/c1-9-4-6-10(7-5-9)14-8-2-3-11(12(14)15)13(16)17/h2-8H,1H3,(H,16,17)

InChI Key

SCWUBXDOSAPCPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=C(C2=O)C(=O)O

Origin of Product

United States

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